molecular formula C21H14ClN3O3 B2865798 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 887197-80-0

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid

Katalognummer: B2865798
CAS-Nummer: 887197-80-0
Molekulargewicht: 391.81
InChI-Schlüssel: JWASFIMFXRRPEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through various methods, including metal-catalyzed reactions, Aza-reactions, and microwave-assisted reactions . The reaction conditions often involve the use of bases, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions are employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Biologische Aktivität

The compound 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment, anti-inflammatory effects, and other therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C21H14ClN3O2C_{21}H_{14}ClN_3O_2, with a molecular weight of 375.82 g/mol. This compound features a quinazoline core substituted with a chloro group and a phenyl ring, which may enhance its biological activity compared to other derivatives.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, with IC50 values indicating potent cytotoxicity in the micromolar range .

Table 1: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BPC-38.0
This compoundHuh7-D12TBD

Anti-inflammatory Activity

In addition to anticancer effects, quinazoline derivatives have been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. The specific activity of this compound in this regard remains to be fully elucidated but is suggested by the activity of structurally similar compounds .

Mechanistic Insights

The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:

  • Kinase Inhibition : Many quinazoline derivatives act as ATP competitors for kinases involved in cell signaling pathways critical for cancer progression.
  • Cytotoxic Mechanisms : These compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes and reducing cytokine production, these compounds help mitigate inflammation.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that a related quinazoline compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment, suggesting potential for breast cancer therapy.
  • Prostate Cancer Model : In vivo studies using xenograft models showed that administration of a similar compound resulted in tumor size reduction, indicating effective systemic delivery and action against prostate cancer cells.

Eigenschaften

IUPAC Name

5-[(6-chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWASFIMFXRRPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.